Bienvenue dans la boutique en ligne BenchChem!

5-Oxa-2-azaspiro[3.5]nonane oxalate

Solubility Bioisostere Oxetane

Secure a versatile, three-dimensional 'Compact Module' for your medicinal chemistry projects. This oxalate salt combines an oxetane and azetidine within a rigid spiro[3.5] framework, offering superior solubility, modulated basicity, and enhanced CYP450 resistance compared to traditional piperidine or morpholine bioisosteres. Its unique geometry directly supports potency optimization in PI3Kδ, BTK, and CNS targets while improving key drug-likeness parameters like LLE and Fsp3. Obtain the stable, R&D-ready oxalate form today.

Molecular Formula C9H15NO5
Molecular Weight 217.221
CAS No. 138387-19-6; 1427359-47-4
Cat. No. B2884282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-2-azaspiro[3.5]nonane oxalate
CAS138387-19-6; 1427359-47-4
Molecular FormulaC9H15NO5
Molecular Weight217.221
Structural Identifiers
SMILESC1CCOC2(C1)CNC2.C(=O)(C(=O)O)O
InChIInChI=1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
InChIKeyYCPQYPIJYODIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxa-2-azaspiro[3.5]nonane oxalate (CAS 138387-19-6 / 1427359-47-4): Core Properties and Procurement Context


5-Oxa-2-azaspiro[3.5]nonane oxalate is a spirocyclic heterocyclic compound featuring a rigid framework that combines an oxetane and an azetidine ring . It belongs to the class of spirocyclic oxetanes, which are increasingly recognized as valuable bioisosteres and 'Compact Modules' in medicinal chemistry due to their ability to enhance three-dimensionality and improve physicochemical properties [1]. The oxalate salt form (MW: 217.22 g/mol) is the predominant commercially available variant, offering improved stability and handling characteristics compared to the free base .

Why Generic Spirocyclic or Heterocyclic Analogs Cannot Substitute for 5-Oxa-2-azaspiro[3.5]nonane oxalate


The precise spiro[3.5] ring junction geometry of 5-Oxa-2-azaspiro[3.5]nonane oxalate dictates a unique conformational space and physicochemical profile that is not replicated by other azaspiro analogs or simple heterocycles . Even closely related isomers, such as 7-oxa-2-azaspiro[3.5]nonane, exhibit distinct vector angles and binding preferences due to the altered positioning of the oxygen atom [1]. Furthermore, the integration of both an oxetane and an azetidine ring within a rigid spirocyclic framework imparts a balance of properties—including modulated basicity, enhanced metabolic stability, and specific solubility characteristics—that cannot be achieved by simple substitution with piperidine or morpholine bioisosteres [2].

Quantitative Evidence Guide: Verifiable Differentiation of 5-Oxa-2-azaspiro[3.5]nonane oxalate for Informed Procurement


Enhanced Aqueous Solubility Compared to gem-Dimethyl Analogs

The oxetane ring within the 5-Oxa-2-azaspiro[3.5]nonane scaffold confers a significant increase in aqueous solubility compared to analogous compounds containing a gem-dimethyl group. This substitution can increase solubility by a factor of 4 to more than 4000, depending on structural context [1].

Solubility Bioisostere Oxetane

Improved Fraction of sp3 Carbon Atoms (Fsp3) and Ligand Lipophilicity Efficiency (LLE) vs. Aromatic Analogs

The spirocyclic core of 5-Oxa-2-azaspiro[3.5]nonane oxalate provides a high fraction of sp3-hybridized carbon atoms (Fsp3) and three-dimensional complexity, which are associated with improved physicochemical properties and pharmacokinetic profiles compared to planar aromatic structures [1]. This increased Fsp3 contributes to enhanced ligand lipophilicity efficiency (LLE), a metric related to molecular size that improves prediction of drug-like properties [2].

Fsp3 LLE 3D complexity

Metabolic Stability Enhancement Over Piperidine and Morpholine Scaffolds

The spirocyclic framework of azaspiro compounds, including 5-Oxa-2-azaspiro[3.5]nonane, provides resistance to oxidative metabolism compared to common heterocycles like piperidine and morpholine. Azaspirocycles demonstrate higher metabolic stability in human liver microsomes, a critical advantage for achieving prolonged half-life and reduced clearance in vivo [1]. In a direct comparison, the spirocyclic analog 2-oxa-6-azaspiro[3.3]heptane was shown to supplant morpholine in its solubilizing ability while also offering improved metabolic stability [2].

Metabolic stability CYP450 Bioisostere

Conformational Locking for Enhanced Binding Specificity and Selectivity

The rigid spirocyclic architecture of 5-Oxa-2-azaspiro[3.5]nonane imposes conformational constraints that lock the molecule into a specific three-dimensional orientation [1]. This preorganization optimizes the orientation of binding elements, leading to improved efficacy and/or selectivity profiles compared to more flexible, non-spirocyclic analogs [2]. In kinase inhibitor applications, the spirocyclic core was found to be critical for maintaining potency while reducing off-target effects commonly observed with flat aromatic inhibitors [3].

Conformational control Selectivity Binding specificity

Reduced Toxicity Compared to Non-Spirocyclic Bioisosteres in Specific Scaffold Replacements

The replacement of a piperidine fragment with a spirocyclic oxa-azaspiro moiety has been shown to reduce off-target toxicity. In one reported case, the incorporation of a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid unit into Bupivacaine resulted in a five-fold reduction in toxicity compared to the original drug, while maintaining comparable activity and ADME properties . Additionally, substitution of a piperidine group with a 2-oxa-6-azaspiro[3.3]octane moiety reduced hERG cardiac ion channel activity, a common cause of cardiac toxicity, while retaining potent target inhibition [1].

Toxicity Safety Bioisostere

Potential for Lipoxygenase and Kinase Inhibition with Favorable Physicochemical Profile

5-Oxa-2-azaspiro[3.5]nonane has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While specific IC50 values for this exact compound are not widely reported in public literature, its spirocyclic framework is a known scaffold for developing PI3Kδ and BTK inhibitors with low nanomolar potency [2]. The rigid, three-dimensional structure enhances binding specificity and metabolic stability, providing a differentiated starting point for medicinal chemistry programs targeting these pathways [3].

Lipoxygenase Kinase Inhibition

Best Research and Industrial Application Scenarios for 5-Oxa-2-azaspiro[3.5]nonane oxalate


Lead Optimization Programs Requiring Improved Solubility and Metabolic Stability

Medicinal chemists seeking to replace metabolically labile piperidine or morpholine groups with a bioisostere that enhances aqueous solubility and resistance to CYP450 oxidation can utilize 5-Oxa-2-azaspiro[3.5]nonane oxalate as a core building block. The oxetane ring confers a solubility increase of 4- to >4000-fold compared to gem-dimethyl analogs [1], while the spirocyclic framework improves metabolic stability relative to common heterocycles [2].

Kinase and Lipoxygenase Inhibitor Development with Favorable ADME-Tox Profiles

This scaffold is directly applicable to drug discovery efforts targeting PI3Kδ, BTK, or lipoxygenase pathways, where the rigid spirocyclic core can maintain low nanomolar potency while reducing off-target effects and cardiac toxicity [1][2]. The enhanced Fsp3 and LLE parameters support better physicochemical and pharmacokinetic properties [3].

Synthesis of CNS-Penetrant and Targeted Therapeutic Agents

The structural and pharmacological properties of 5-Oxa-2-azaspiro[3.5]nonane oxalate make it a promising candidate for developing central nervous system (CNS) therapeutics [1]. Its rigid, three-dimensional framework enhances binding selectivity and metabolic stability, which are critical for achieving adequate CNS exposure and target engagement [2].

Building Block for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

As a 'Compact Module,' 5-Oxa-2-azaspiro[3.5]nonane oxalate serves as a versatile building block for constructing spirocyclic compound libraries with diverse functional group handles [1]. Its conformational rigidity and Fsp3-rich character provide an excellent starting point for generating leads with enhanced selectivity and safety profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Oxa-2-azaspiro[3.5]nonane oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.